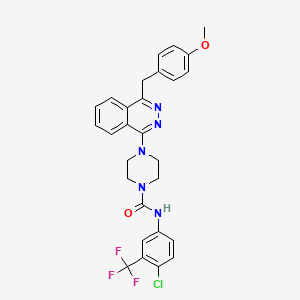
Cdk1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cdk1-IN-3 is a small molecule inhibitor that targets cyclin-dependent kinase 1 (CDK1). Cyclin-dependent kinase 1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to mitosis. Inhibition of cyclin-dependent kinase 1 has been explored as a therapeutic strategy for various cancers due to its role in promoting cell proliferation and tumor growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of cyclin-dependent kinase 1 inhibitors as starting materials, followed by various chemical transformations such as alkylation, acylation, and cyclization reactions. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to ensure the compound meets the required specifications for pharmaceutical use .
化学反应分析
Types of Reactions
Cdk1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties .
科学研究应用
Cdk1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 1 in various chemical reactions and pathways.
Biology: Employed in cell biology research to investigate the effects of cyclin-dependent kinase 1 inhibition on cell cycle progression and cellular functions.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinase 1 and suppress tumor growth.
作用机制
Cdk1-IN-3 exerts its effects by binding to the active site of cyclin-dependent kinase 1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates that are essential for cell cycle progression. As a result, cells are arrested in the G2 phase, preventing them from entering mitosis. The molecular targets and pathways involved include the cyclin-dependent kinase 1-cyclin B1 complex and various cell cycle regulatory proteins .
相似化合物的比较
Similar Compounds
Dinaciclib: A potent inhibitor of cyclin-dependent kinase 1, 2, 5, and 9, used in cancer therapy.
Roscovitine: A selective inhibitor of cyclin-dependent kinase 1, 2, and 5, with applications in cancer and neurodegenerative diseases.
Uniqueness
Cdk1-IN-3 is unique in its high selectivity for cyclin-dependent kinase 1 compared to other cyclin-dependent kinase inhibitors. This selectivity allows for more targeted inhibition of cyclin-dependent kinase 1 activity, reducing off-target effects and improving therapeutic outcomes in cancer treatment .
属性
分子式 |
C28H25ClF3N5O2 |
|---|---|
分子量 |
556.0 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[4-[(4-methoxyphenyl)methyl]phthalazin-1-yl]piperazine-1-carboxamide |
InChI |
InChI=1S/C28H25ClF3N5O2/c1-39-20-9-6-18(7-10-20)16-25-21-4-2-3-5-22(21)26(35-34-25)36-12-14-37(15-13-36)27(38)33-19-8-11-24(29)23(17-19)28(30,31)32/h2-11,17H,12-16H2,1H3,(H,33,38) |
InChI 键 |
JJPAZEYTVSKMAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)

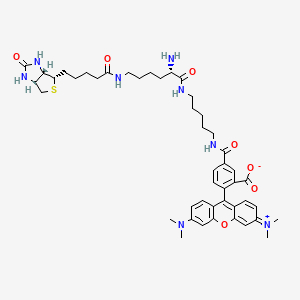
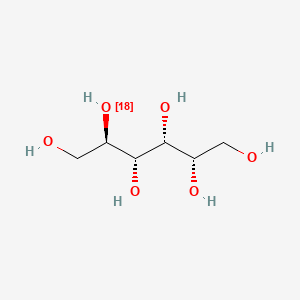
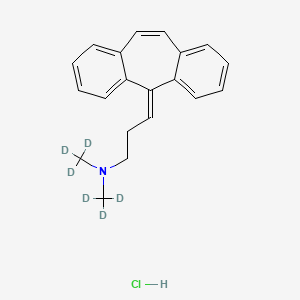
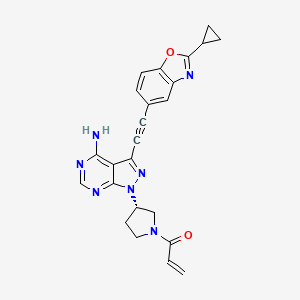

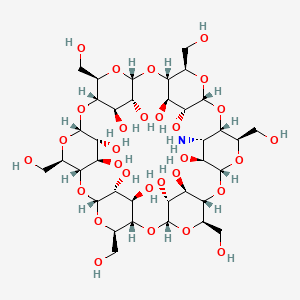

![(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol](/img/structure/B12406016.png)
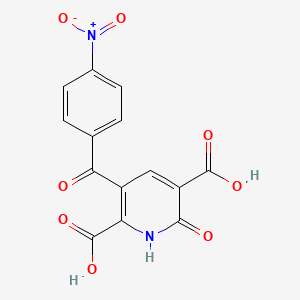
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)
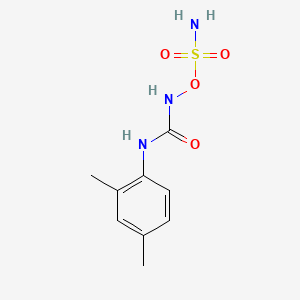
phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
